

Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Phenylthio)ethanol

Cat. No.: B1207423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This document provides a detailed protocol for the laboratory synthesis of **2-(Phenylthio)ethanol**, a valuable intermediate in organic synthesis. The protocol is based on the nucleophilic substitution reaction between thiophenol and 2-chloroethanol, a method analogous to the Williamson ether synthesis.

Introduction

2-(Phenylthio)ethanol, also known as 2-hydroxyethyl phenyl sulfide, is an important building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is often a key step in the construction of more complex molecular architectures. The protocol described herein utilizes the reaction of sodium thiophenoxyde, generated *in situ* from thiophenol and a base, with 2-chloroethanol. This S-alkylation of a thiolate is a reliable and well-established method for the formation of thioethers.

Reaction Scheme

The overall reaction is as follows:

In this protocol, sodium ethoxide, formed from the reaction of sodium metal with ethanol, serves as the base to deprotonate thiophenol, forming the highly nucleophilic sodium thiophenoxyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-(phenylthio)ethanol**.

Parameter	Value
<hr/>	
Reactants	
Thiophenol	0.125 mol
2-Chloroethanol	0.125 mol
Sodium	0.125 mol
Ethanol (absolute)	250 mL
<hr/>	
Product	
Chemical Name	2-(Phenylthio)ethanol
CAS Number	699-12-7[1]
Molecular Formula	C ₈ H ₁₀ OS[1]
Molecular Weight	154.23 g/mol [1][2]
<hr/>	
Physical Properties	
Appearance	Colorless to pale yellow liquid
Boiling Point	115-116 °C at 2 mmHg[1]
Density	1.143 g/mL at 25 °C[1]
Refractive Index (n ²⁰ /D)	1.592[1]
<hr/>	
Expected Yield	
Theoretical Yield	19.28 g
Expected Experimental Yield	70-80%
<hr/>	

Experimental Protocol

Materials and Equipment

- Reagents:
 - Thiophenol (≥99%)
 - 2-Chloroethanol (≥99%)
 - Sodium metal
 - Absolute ethanol
 - Dichloromethane (for extraction)
 - Anhydrous magnesium sulfate (for drying)
 - Saturated sodium chloride solution (brine)
- Equipment:
 - 500 mL three-necked round-bottom flask
 - Mechanical stirrer
 - Reflux condenser with a nitrogen inlet
 - Pressure-equalizing dropping funnel
 - Heating mantle
 - Rotary evaporator
 - Distillation apparatus
 - Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Procedure

- Preparation of Sodium Ethoxide:

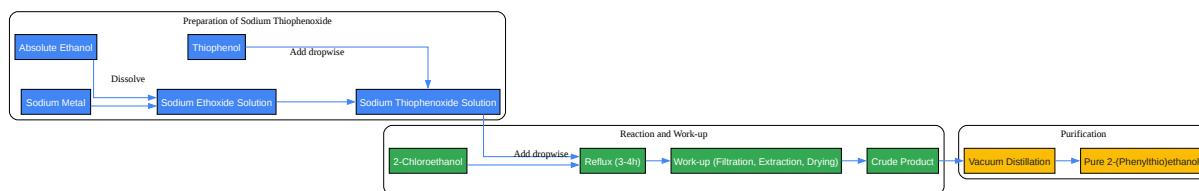
- Set up a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel.
- Flush the apparatus with dry nitrogen.
- Add 250 mL of absolute ethanol to the flask.
- While stirring, cautiously add 2.88 g (0.125 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to fully dissolve to form a solution of sodium ethoxide.

- Formation of Sodium Thiophenoxide:
 - Once all the sodium has reacted and the solution has cooled slightly, add 13.77 g (12.5 mL, 0.125 mol) of thiophenol dropwise from the dropping funnel over 15 minutes.
- Reaction with 2-Chloroethanol:
 - To the resulting solution of sodium thiophenoxide, add 10.06 g (8.4 mL, 0.125 mol) of 2-chloroethanol dropwise from the dropping funnel.
 - After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - A precipitate of sodium chloride will have formed. Filter the mixture to remove the salt.
 - Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.
 - Take up the residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.
 - Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium chloride solution (brine).

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

• Purification:

- Purify the crude **2-(phenylthio)ethanol** by vacuum distillation. Collect the fraction boiling at 115-116 °C at 2 mmHg.[1]

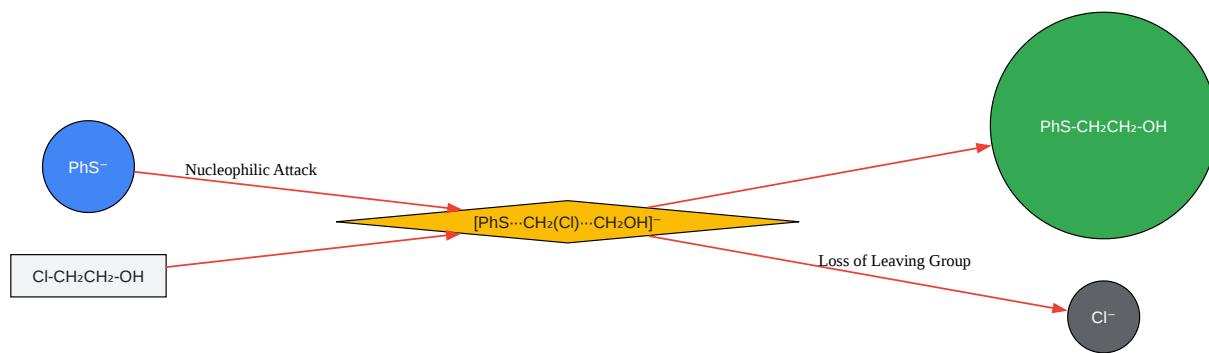

Characterization

The identity and purity of the final product can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy. The expected spectral data are available in public databases such as the NIST WebBook.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-(phenylthio)ethanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Phenylthio)ethanol**.

Signaling Pathway Analogy: Nucleophilic Substitution

The core of this synthesis is an S_N2 reaction, which can be visualized as a simple signaling pathway where the nucleophile "signals" its attack on the electrophilic carbon, leading to the "output" of the product and the leaving group.

[Click to download full resolution via product page](#)

Caption: S_N2 reaction pathway for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-苯硫基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-苯硫基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Phenylthio)ethanol [webbook.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207423#protocol-for-the-synthesis-of-2-phenylthio-ethanol-in-the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com